molecular formula C9H10BrClO2 B578384 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene CAS No. 1345472-16-3

2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene

Cat. No.: B578384
CAS No.: 1345472-16-3
M. Wt: 265.531
InChI Key: WILWZTKEUIOWRA-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is a halogenated aromatic ether with the molecular formula C₉H₉BrClO₂. Its structure features a bromine atom at position 2, a chlorine atom at position 1, and a 2-methoxyethoxy group at position 4 of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents and ether-linked solubility-enhancing groups .

Properties

IUPAC Name

2-bromo-1-chloro-4-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWZTKEUIOWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718409
Record name 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-16-3
Record name 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-4-(2-methoxyethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Bromination: Introduction of additional bromine atoms at specific positions on the benzene ring.

    Nitration: Formation of nitro-substituted derivatives.

    Friedel-Crafts Alkylation: Formation of alkyl-substituted derivatives.

Scientific Research Applications

2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of bromine and chlorine atoms on the benzene ring makes it a reactive intermediate, capable of forming covalent bonds with various nucleophiles. This reactivity is harnessed in the synthesis of complex molecules and in the modification of existing compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its substituents. Below is a comparison with structurally related analogs:

Table 1: Key Structural Differences and Properties
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene C₉H₉BrClO₂ Br (2), Cl (1), 2-methoxyethoxy (4) 265.53 Intermediate for drug synthesis
4-Bromo-2-chloro-1-methoxybenzene C₇H₆BrClO Br (4), Cl (2), methoxy (1) 221.48 Higher volatility due to smaller ether group
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O Br (2), Cl (1), CF₃O (4) 283.45 Enhanced lipophilicity; agrochemicals
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO Br (4), ethoxy (2), methyl (1) 215.09 Lower polarity; solvent compatibility
1-Bromo-4-(2-methoxyethoxy)benzene C₉H₁₁BrO₂ Br (1), 2-methoxyethoxy (4) 245.09 Lacks Cl; used in OLED materials
4-(Bromomethyl)-2-chloro-1-ethoxybenzene C₉H₁₀BrClO BrCH₂ (4), Cl (2), ethoxy (1) 249.53 Reactive bromomethyl group; polymer chemistry

Physicochemical Properties

  • Solubility : The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to methoxy or ethoxy analogs .
  • Reactivity: The chlorine atom at position 1 increases electrophilicity, making the compound more reactive in Suzuki-Miyaura couplings compared to non-chlorinated analogs like 1-Bromo-4-(2-methoxyethoxy)benzene .
  • Thermal Stability : Bulkier substituents (e.g., trifluoromethoxy) reduce thermal stability due to steric hindrance .

Biological Activity

2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is an organic compound characterized by its halogenated aromatic structure, which includes a benzene ring substituted with both bromine and chlorine atoms, as well as a 2-(2-methoxyethoxy) group. This structural configuration potentially enhances the compound's solubility and reactivity, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C10H12BrClO2. The presence of halogen atoms (bromine and chlorine) significantly influences its physical and chemical properties, including polarity and solubility. These characteristics are critical for biological interactions, as they can affect how the compound interacts with biological targets.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Halogenated aromatic compounds are known to interact with various biological systems, influencing enzyme activity and serving as intermediates in drug synthesis. This section summarizes potential biological activities based on related compounds.

Potential Biological Activities

  • Anticancer Activity : Similar halogenated compounds have demonstrated anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, certain brominated compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers .
  • Antimicrobial Properties : Compounds with similar structural features have exhibited antimicrobial activity against various pathogens. The presence of halogens can enhance the potency of these compounds against bacterial and fungal strains.
  • Enzyme Interaction : Research indicates that halogenated aromatic compounds can modulate enzyme activity, potentially acting as inhibitors or activators of specific biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-chloro-2-(2-methoxyethoxy)benzeneSimilar halogen substitutionsLacks the specific 2-bromo position
1-Bromo-3-chlorobenzeneSimple bromo and chloro substitutionsNo ether functional group
1-Bromo-4-chlorobenzeneSimilar halogenated structureDoes not contain the methoxyethyl group

The unique substitution pattern of this compound may enhance its solubility and reactivity, making it particularly valuable in organic synthesis and pharmaceutical applications.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides insight into its potential applications:

  • Anticancer Studies : A study on brominated quinazolines demonstrated significant inhibitory activity against cancer cell lines, with IC50 values indicating potent anticancer effects . This suggests that similar halogenated structures could exhibit comparable efficacy.
  • Antimicrobial Research : Research has shown that halogenated phenolic compounds possess strong antimicrobial properties, which could be extrapolated to predict similar activities for this compound.

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